

Spectroscopic Profile of 2,6-Dimethylpiperazine: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Dimethylpiperazine

Cat. No.: B042777

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This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2,6-dimethylpiperazine**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and analytical protocols for this compound.

Data Presentation

The spectral data for **2,6-dimethylpiperazine** is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.8-3.0	Multiplet	2H	Methine (CH) at C2 and C6
~2.6-2.8	Multiplet	4H	Axial and Equatorial Methylene (CH ₂) at C3 and C5
~1.6	Singlet (broad)	2H	Amine (NH) at N1 and N4
~1.0-1.1	Doublet	6H	Methyl (CH ₃) at C2 and C6

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~53	C2 and C6 (Methine)
~48	C3 and C5 (Methylene)
~22	Methyl (CH ₃)

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-3400	Medium, Broad	N-H Stretch (Secondary Amine)
2950-2970	Strong	Asymmetric C-H Stretch (CH ₃)
2850-2930	Strong	Symmetric C-H Stretch (CH ₂ and CH)
1450-1470	Medium	C-H Bend (CH ₂ and CH ₃)
1100-1150	Medium	C-N Stretch

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Proposed Fragment
114	~20	[M] ⁺ (Molecular Ion)
99	~100	[M - CH ₃] ⁺
70	~40	[C ₄ H ₈ N] ⁺
56	~80	[C ₃ H ₆ N] ⁺
44	~90	[C ₂ H ₆ N] ⁺

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A solution of **2,6-dimethylpiperazine** (approximately 5-10 mg) was prepared by dissolving the compound in deuterated chloroform (CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard.
- Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

- **^1H NMR Acquisition:** The ^1H NMR spectrum was recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.
- **^{13}C NMR Acquisition:** The ^{13}C NMR spectrum was acquired using a proton-decoupled pulse sequence. The spectral width was 240 ppm, with an acquisition time of 1 second and a relaxation delay of 2 seconds. A total of 1024 scans were averaged.
- **Data Processing:** The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal (0.00 ppm for ^1H) or the residual solvent peak (77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of solid **2,6-dimethylpiperazine** was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** The spectrum was collected over the range of 4000-400 cm^{-1} . A total of 32 scans were co-added at a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.
- **Data Processing:** The resulting transmittance spectrum was converted to absorbance.

Mass Spectrometry (MS)

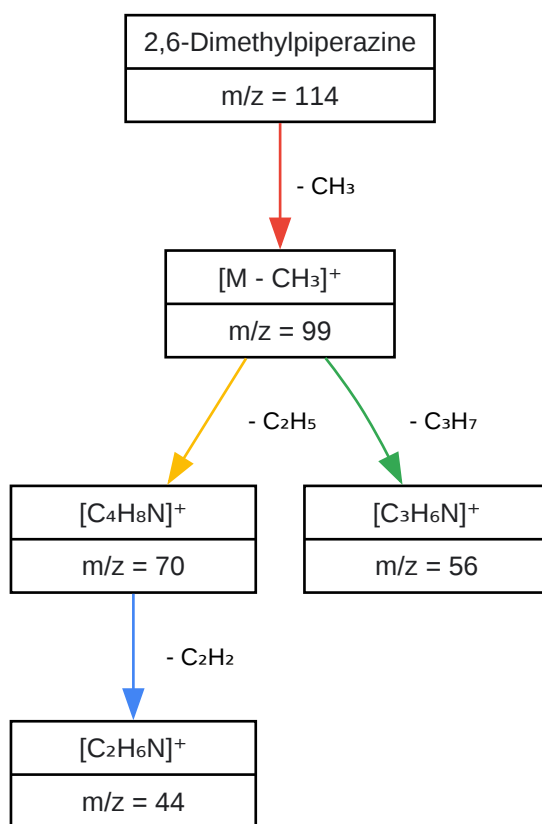
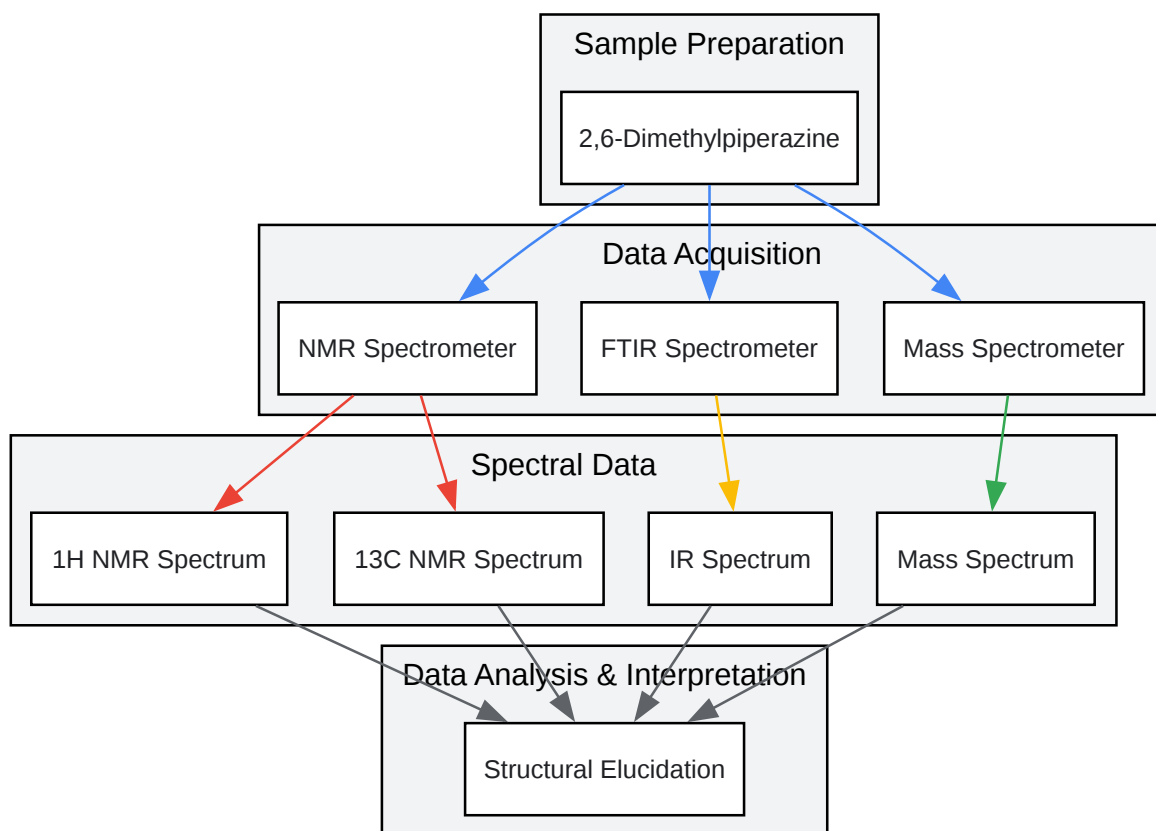
- **Sample Introduction:** A dilute solution of **2,6-dimethylpiperazine** in methanol was introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis.
- **Instrumentation:** A mass spectrometer equipped with an electron ionization (EI) source was used.
- **Ionization:** The sample was ionized using a standard electron energy of 70 eV.

- **Mass Analysis:** The resulting ions were separated by a quadrupole mass analyzer, and the mass-to-charge ratio (m/z) of the fragments was detected.
- **Data Acquisition:** The mass spectrum was scanned over a range of m/z 10 to 200.

Visualizations

Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2,6-dimethylpiperazine**.



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